molecular formula C15H20BrNO5 B4002616 3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid

3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid

Cat. No.: B4002616
M. Wt: 374.23 g/mol
InChI Key: GPPQINSHLWQQIV-UHFFFAOYSA-N
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Description

3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C15H20BrNO5 and its molecular weight is 374.23 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(4-bromo-2-methylphenoxy)propyl]-2-propen-1-amine oxalate is 373.05249 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption of Phenoxy Herbicides to Soil and Minerals

Research by Werner, Garratt, and Pigott (2012) on phenoxy herbicides, including compounds with bromo- and methyl- substitutions on the phenoxy ring, demonstrates how these compounds interact with soil and mineral components. The study found that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, indicating that compounds with similar structures may exhibit comparable environmental behaviors, particularly in their interaction with natural sorbents. This research suggests potential environmental implications and considerations for managing compounds like "N-[3-(4-bromo-2-methylphenoxy)propyl]-2-propen-1-amine oxalate" in agricultural and industrial contexts (Werner et al., 2012).

Oxidation Processes and Environmental Impacts

Sharma (2013) reviewed the kinetics and mechanisms of organic compounds' oxidation by ferrate(VI) and ferrate(V), including amines and phenols. This research is relevant for understanding the degradation processes of complex organic compounds, including those containing bromo-, methyl-, and phenoxy- groups. The study's insights into the oxidation mechanisms can inform the development of treatment and remediation strategies for pollutants with similar chemical structures (Sharma, 2013).

Biodegradation and Environmental Fate of Nitrogen-Containing Compounds

Bhat and Gogate (2021) provided a comprehensive review of the degradation of nitrogen-containing compounds, including amines and azo dyes, through advanced oxidation processes (AOPs). Given the nitrogen-containing group in "N-[3-(4-bromo-2-methylphenoxy)propyl]-2-propen-1-amine oxalate," insights from this review can help understand potential environmental fate and treatment options for similar compounds. The review emphasizes the importance of optimizing conditions for effective degradation, which could be applicable to managing the environmental impact of related chemicals (Bhat & Gogate, 2021).

Properties

IUPAC Name

3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.C2H2O4/c1-3-7-15-8-4-9-16-13-6-5-12(14)10-11(13)2;3-1(4)2(5)6/h3,5-6,10,15H,1,4,7-9H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPQINSHLWQQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCNCC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
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3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
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3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
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3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
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3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
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3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid

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